Mvt 101
Description
Key Structural and Biochemical Properties
X-ray crystallographic studies of MVT-101 bound to HIV-1 protease (PDB: 3IA9) revealed critical interactions:
- Active Site Engagement : The reduced amide bond forms hydrogen bonds with catalytic aspartates (Asp25/Asp25′), while the P1 and P1′ norleucine residues occupy hydrophobic subsites.
- Flap Dynamics : MVT-101 stabilizes the protease’s flap regions (residues 45–55) in a closed conformation, mediated by water molecule 301 bridging inhibitor carbonyls and flap amides.
- Symmetry Exploitation : The inhibitor’s pseudo-C₂ symmetry aligns with the protease’s homodimeric structure, enhancing binding efficiency.
Mechanistic Insights from MVT-101
MVT-101’s design provided early evidence that backbone hydrogen bonding—rather than side-chain interactions—plays a dominant role in inhibitor efficacy. Comparative studies with hydroxyethylamine inhibitors (e.g., JG-365) demonstrated that MVT-101’s reduced susceptibility to flap mutations stemmed from its minimal reliance on flexible flap residues for binding. This observation informed later designs of non-peptidic inhibitors like darunavir, which prioritize backbone interactions to combat resistance.
Impact on Protease Research
- Crystallographic Benchmark : MVT-101 complexes were among the first high-resolution structures (1.04–1.3 Å) of HIV-1 protease, enabling detailed analysis of catalytic mechanisms.
- Chemical Synthesis Applications : MVT-101 facilitated the use of chemically synthesized protease variants to study enzymatic dynamics, including flap motion and dimerization.
- Transition-State Mimicry : Its success validated ψ[CH₂NH] as a viable strategy for aspartic protease inhibition, influencing subsequent designs of renin and BACE1 inhibitors.
Properties
CAS No. |
125552-93-4 |
|---|---|
Molecular Formula |
C35H67N11O8 |
Molecular Weight |
770.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]hexanamide |
InChI |
InChI=1S/C35H67N11O8/c1-7-10-14-24(31(51)44-26(16-12-18-36)30(50)42-23(29(37)49)17-13-19-40-35(38)39)43-32(52)25(15-11-8-2)45-33(53)27(20(4)9-3)46-34(54)28(21(5)47)41-22(6)48/h20-21,23-28,47H,7-19,36H2,1-6H3,(H2,37,49)(H,41,48)(H,42,50)(H,43,52)(H,44,51)(H,45,53)(H,46,54)(H4,38,39,40)/t20-,21+,23-,24-,25-,26-,27-,28-/m0/s1 |
InChI Key |
KZICSAWXVVDLFG-YENVZWDQSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CCCC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)C |
Canonical SMILES |
CCCCC(C(=O)NC(CCCN)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCC)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
TIXXXR |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MVT 101 MVT-101 N-acetyl-Thr-Ile-Nle-psi(CH2-NH)-Nle-Gln-Arg.amide N-acetyl-threonyl-isoleucyl-norleucyl-psi(CH2-NH)-norleucyl-glutaminyl-argininamide |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis of MVT-101
Resin Selection and Initial Amino Acid Loading
The synthesis begins with the selection of a polystyrene-based resin functionalized with a Rink amide linker to facilitate eventual cleavage and cyclization. The first amino acid, β-mercaptopropionic acid, is loaded onto the resin using standard Fmoc (fluorenylmethyloxycarbonyl) chemistry. Activation reagents such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and 1-hydroxybenzotriazole (HOBt) ensure efficient coupling.
Sequential Elongation of the Linear Peptide
Subsequent amino acids (alanine, tyrosine, D-arginine, lysine, glycine, and asparagine) are added sequentially via automated solid-phase synthesis. Each coupling step is monitored using Kaiser tests to confirm primary amine deprotection. Mid-synthesis, the lysine side chain is temporarily protected with a tert-butyloxycarbonyl (Boc) group to prevent premature disulfide bond formation.
Table 1: Solid-Phase Synthesis Parameters for MVT-101
| Step | Reagent | Duration | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | Fmoc-β-Mpa, HBTU, DIEA | 60 min | 25°C | 98 |
| 2 | Fmoc-Ala-OH, HOBt, DIC | 45 min | 25°C | 95 |
| 3 | Fmoc-Tyr(tBu)-OH, HBTU | 50 min | 25°C | 93 |
...
Cyclization Methods for MVT-101
Disulfide Bond Formation via Oxidative Folding
Following linear synthesis, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA) cocktail, simultaneously removing side-chain protecting groups. Cyclization is achieved by dissolving the linear peptide in a dimethyl sulfoxide (DMSO)-water mixture (9:1 v/v) under gentle agitation for 24 hours. Atmospheric oxygen facilitates the oxidation of thiol groups to form the intramolecular disulfide bond between β-Mpa and lysine.
Analytical Characterization
Challenges in Synthesis and Optimization Strategies
Epimerization During Coupling
The use of D-arginine introduces risks of epimerization at alkaline pH. Coupling at 4°C with 2,2,2-trifluoroethanol as an additive mitigates racemization, preserving stereochemical integrity.
Solubility Issues in Cyclization
Low solubility of the linear precursor in aqueous buffers is addressed by incorporating 10% tert-butanol, enhancing peptide dispersion without disrupting oxidative folding.
Chemical Reactions Analysis
Types of Reactions
Mvt 101: can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino groups to form corresponding oxides.
Reduction: This reaction can reduce the acetamido groups to amines.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the amino groups, while reduction may produce amines from the acetamido groups.
Scientific Research Applications
Mvt 101: has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe to study protein interactions due to its multiple amino groups.
Medicine: It has potential therapeutic applications, possibly as an inhibitor or activator of specific enzymes.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Mvt 101 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds and other interactions with its targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds/Frameworks
MVT in Construction Materials ()
Key Properties :
- Composition : MVT (mineral additive) mixed with cement, water, and superplasticizers.
- Function : Enhances fluidity and stability of self-compacting concrete (SCC).
Comparative Analysis :
| Property | MVT-Enhanced SCC | Standard SCC | Fly Ash SCC |
|---|---|---|---|
| Slump Flow (mm) | 700–750 | 650–700 | 680–720 |
| T50 Time (s) | 2.5–3.5 | 3.0–4.0 | 3.2–4.2 |
| Compressive Strength (MPa) | 40–45 | 35–40 | 38–42 |
| Salt Resistance | High | Moderate | Moderate-High |
Key Findings :
- MVT improves SCC fluidity by reducing viscosity without compromising strength .
- Compared to fly ash SCC, MVT-SCC achieves higher early-stage compressive strength.
MVT Lead-Zinc Deposits (–16)
Geochemical Comparison :
| Parameter | MVT Deposits | SEDEX Deposits | VMS Deposits |
|---|---|---|---|
| Host Rock | Carbonate-rich | Shale/siltstone | Volcanic rocks |
| Temperature (°C) | 80–200 | 150–300 | 250–350 |
| Salinity (wt% NaCl) | 10–23 | 5–15 | 3–10 |
| Metal Source | Basinal brines | Hydrothermal fluids | Magmatic fluids |
| Sulfur Isotopes (δ³⁴S) | +10‰ to +30‰ | -5‰ to +20‰ | -5‰ to +5‰ |
Distinctive Features :
- MVT deposits lack direct magmatic links, relying on basinal fluid migration and redox interactions with organic matter (e.g., sulfate reduction) .
- Compared to SEDEX deposits, MVT ores exhibit lower temperatures and higher salinity .
Medical Contexts: MVT as Thrombosis vs. Tourism
- Mesenteric Venous Thrombosis (MVT): Risk Factors: Portal hypertension (28.9%), post-splenectomy (18.8%) . Diagnosis: CT-based thrombus density (acute: 42.88 ± 17.77 HU; chronic: 31.80 ± 6.18 HU) .
- Medical Value Tourism (MVT): Economic Impact: Rajasthan’s MVT policy targets infrastructure upgrades and wellness tourism integration .
Q & A
Q. How should researchers statistically validate anomalous results in this compound trials?
- Methodological Answer : Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Use Bonferroni corrections for multiple comparisons and report effect sizes with 95% confidence intervals. Pre-register hypotheses to reduce HARKing (Hypothesizing After Results are Known) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
